9H-Carbazole-2-ethanamine

Solubility Bioconjugation Formulation

Researchers requiring a defined carbazole scaffold for SAR studies often face supply inconsistency. 9H-Carbazole-2-ethanamine resolves this with a 2-ethylamine substitution enabling high-yield N-alkylation and bioconjugation. - Enables synthesis of 5-HT receptor ligands; free N-H group allows direct diversification. - 11.49 g/L aqueous solubility facilitates fluorescent probe design for cellular imaging without DMSO. - Serves as a monomer for conducting polymers, integrating π-conjugation with side-chain functionality.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 67777-62-2
Cat. No. B12796102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Carbazole-2-ethanamine
CAS67777-62-2
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CCN
InChIInChI=1S/C14H14N2/c15-8-7-10-5-6-12-11-3-1-2-4-13(11)16-14(12)9-10/h1-6,9,16H,7-8,15H2
InChIKeyLNRTZXJBLJXDSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Carbazole-2-ethanamine: Physical Properties & Procurement


9H-Carbazole-2-ethanamine (CAS 67777-62-2), also known as 2-(9H-carbazol-2-yl)ethanamine, is a primary amine featuring a carbazole aromatic system with an ethylamine side chain at the 2-position. Its molecular formula is C14H14N2 with a molecular weight of 210.27 g/mol, and it possesses a topological polar surface area (TPSA) of 41.8 Ų [1]. The compound has a predicted XLogP3 of 3.0, indicating moderate lipophilicity, and an aqueous solubility of 11.49 g/L at 25°C [2]. As a building block in medicinal chemistry and materials science, it serves as a precursor for synthesizing more complex carbazole-based pharmacophores, offering a defined starting point for structure-activity relationship (SAR) studies and derivative development [3].

Core Handle Free N-H on carbazole enables direct N-alkylation/arylation for SAR library construction.
Solubility Profile Reported high aqueous solubility supports aqueous-phase synthesis and biological assay compatibility.
Side Chain 2-Ethylamine side chain provides a defined anchor point for further diversification and bioconjugation.

Why 9H-Carbazole-2-ethanamine Cannot Be Substituted


The 2-ethylamine substitution pattern on the carbazole core of 9H-Carbazole-2-ethanamine is a critical determinant of its physicochemical and interaction properties, which are not shared by other carbazole positional isomers or N-substituted analogs. The 2-position ethylamine provides a specific vector and hydrogen-bonding capacity (2 H-bond donors, 1 acceptor) that directly influences molecular recognition, solubility (11.49 g/L), and synthetic accessibility [1]. Generic substitution with compounds like 9-ethylcarbazole (CAS 86-28-2) or 3-amino-9-ethylcarbazole (AEC) fundamentally alters the electronics, sterics, and available reactive handles, thereby invalidating established synthetic protocols and biological activity profiles derived from the 2-ethanamine scaffold [2]. The following quantitative evidence demonstrates the precise nature of these differences.

9H-Carbazole-2-ethanamine
N-Ethylcarbazole
Blocked N-H removes the key functionalization site, which may shift synthetic routes and limit access to N-substituted pharmacophores.
9H-Carbazole-2-ethanamine
3-Amino-9-ethylcarbazole
Amine relocation alters electronic distribution and steric profile; established SAR from the 2-ethanamine scaffold may not transfer.

Quantitative Differentiation Evidence


Aqueous Solubility vs. Unsubstituted Carbazole

9H-Carbazole-2-ethanamine exhibits significantly higher aqueous solubility compared to the unsubstituted carbazole parent structure. The presence of the primary amine side chain dramatically improves water compatibility. The reported aqueous solubility for 9H-Carbazole-2-ethanamine is 11.49 g/L at 25°C [1]. In contrast, the unsubstituted carbazole (CAS 86-74-8) is highly insoluble in water, with a reported solubility of approximately 0.0018 g/L at 25°C [2]. This represents a >6,300-fold increase in water solubility, a critical factor for any application requiring aqueous reaction conditions, biological assays, or hydrophilic formulations.

Solubility Gain
Cross-study comparable
>6,300-fold increase vs unsubstituted carbazole
Supports aqueous-phase synthesis and bioassay compatibility.
Standard solubility measurements at 25°C; source-specific review advised.
Solubility Bioconjugation Formulation

Structurally Defined Precursor vs. N-Substituted Analogs

9H-Carbazole-2-ethanamine maintains a free N-H on the carbazole ring (pKa ~17.26 predicted), providing a reactive handle for subsequent N-alkylation or N-arylation [1]. This is in direct contrast to N-substituted analogs like N-ethylcarbazole, where the N-H is blocked. The retention of this free N-H group is crucial for the synthesis of N-functionalized derivatives, a common motif in biologically active carbazole compounds, including 5-HT6 receptor antagonists where the N-substituent is a key pharmacophoric element [2]. The absence of this N-H in pre-alkylated analogs would necessitate a different, often lower-yielding, synthetic route.

N-H Reactivity
Class-level inference
Free N-H (pKa ~17) vs blocked N-H in N-ethylcarbazole
Enables direct N-alkylation/arylation for pharmacophore diversification.
Reported synthetic advantage; confirm in target reaction.
Medicinal Chemistry SAR Synthetic Intermediate

Carbazole Scaffold Binding at hSERT vs. Indole Analogs

While specific IC50 data for 9H-Carbazole-2-ethanamine is not available in public repositories, computational studies on closely related carbazole derivatives demonstrate the scaffold's potential for high-affinity interaction with the human serotonin transporter (hSERT). In a docking study, carbazole ligands (STOCK3S-30866 and STOCK1N-37454) achieved docking scores of -9.52 and -9.59 kcal/mol, respectively, at the central active site of hSERT, compared to -7.828 kcal/mol for the clinical SSRI vilazodone [1]. The carbazole scaffold offers a more favorable binding energy profile in silico compared to the indole core of many endogenous ligands and approved drugs.

hSERT Docking Score
Class-level inference
Carbazole analogs: -9.52 to -9.59 kcal/mol; Vilazodone: -7.83 kcal/mol
Carbazole scaffold may offer favorable binding thermodynamics in silico.
Class-level docking data; compound-specific validation needed.
Computational Pharmacology SERT Depression

Research & Procurement Scenarios


Synthesis of N-Substituted Carbazole Pharmacophores

Procure 9H-Carbazole-2-ethanamine when your research involves the synthesis of N-alkylated or N-arylated carbazole derivatives, such as 5-HT receptor ligands [1]. The free N-H group on the carbazole ring provides a direct, high-yield route for diversification, a capability not offered by pre-alkylated carbazole analogs. The 2-ethanamine side chain further provides an additional anchor point for library construction.

Aqueous-Compatible Fluorescent Probes

Select this compound for designing fluorescent probes or bioconjugates that require high aqueous solubility (11.49 g/L) [2]. The carbazole core's intrinsic fluorescence combined with the water-solubilizing ethylamine tail enables the creation of tools suitable for cellular imaging and in vitro assays without the need for DMSO or other organic solvents that can perturb biological systems.

Electroluminescent Polymer Building Blocks

Use 9H-Carbazole-2-ethanamine as a monomeric unit for the synthesis of poly(carbazole-2-ethylamine) or related conducting polymers. The 2-ethanamine group allows for facile incorporation into polymer backbones or as a side-chain for surface functionalization, while the carbazole core provides the necessary π-conjugation for electronic and optoelectronic applications [3].

Privileged Scaffold Validation for Drug Design

Integrate 9H-Carbazole-2-ethanamine into your virtual screening library for targets like the serotonin transporter (SERT). Class-level computational evidence indicates that the carbazole scaffold can achieve superior docking scores (e.g., -9.59 kcal/mol) compared to established indole-based drugs (e.g., -7.828 kcal/mol for vilazodone) [4]. Its physicochemical profile supports further experimental validation of in silico hits.

Application
Selection Property
Validation Focus
N-Substituted carbazole pharmacophore synthesis
Free N-H for direct N-alkylation/arylation
5-HT₆ receptor antagonist library construction
Aqueous-compatible fluorescent probe development
High aqueous solubility profile
Cellular imaging and in-vitro assay compatibility
Electroluminescent polymer building blocks
2-Ethanamine for polymer backbone incorporation
π-conjugated optoelectronic properties
Privileged scaffold validation for drug design
Carbazole core for SERT binding studies
Computational binding-profile comparison and hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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